Hydrophilicity Profile: Intermediate XLogP3-AA Bridges Key Analogs
The target compound exhibits a computed XLogP3-AA value of -0.2, positioning it between the more hydrophilic 3-unsubstituted analog (CAS 821016-54-0, XLogP3-AA -0.4) and the more lipophilic 3-phenyl analog (CAS 21272-28-6, XLogP3-AA 1.6). This intermediate lipophilicity is a key determinant of membrane permeability and aqueous solubility, offering a distinct advantage for applications requiring balanced physicochemical profiles [1].
| Evidence Dimension | XLogP3-AA (predicted octanol-water partition coefficient) |
|---|---|
| Target Compound Data | -0.2 |
| Comparator Or Baseline | 3-unsubstituted analog: -0.4; 3-methyl analog: -0.1; 3-phenyl analog: 1.6; 3-methoxymethyl-only analog: -0.6 |
| Quantified Difference | +0.2 to +1.8 units vs. more hydrophilic analogs; -1.8 units vs. more lipophilic phenyl analog |
| Conditions | Computed by XLogP3 3.0 (PubChem release) |
Why This Matters
An XLogP3-AA value close to zero is often associated with optimal oral bioavailability and balanced solubility-permeability, making CAS 240799-57-9 a more attractive starting point for lead optimization than its polar or lipophilic counterparts.
- [1] PubChem Compound Summary for CID 2764632 (CAS 240799-57-9); CID 1485841 (CAS 339020-88-1); CID 611984 (CAS 21272-28-6); CID 4554782 (CAS 821016-54-0); CID 5119603 (CAS 264209-20-3). National Center for Biotechnology Information. View Source
